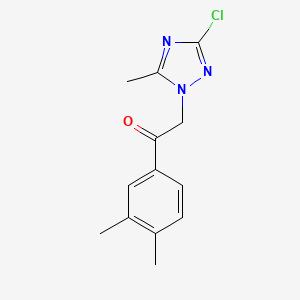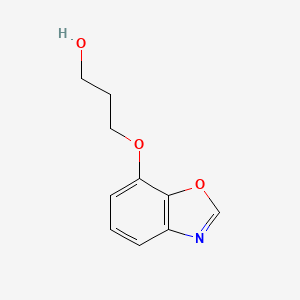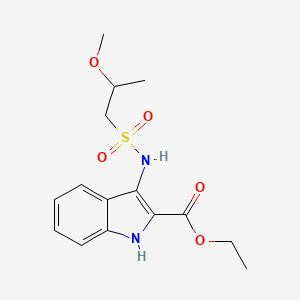![molecular formula C14H19NO5S B6990449 2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid](/img/structure/B6990449.png)
2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid is a complex organic compound featuring a thiophene ring substituted with an acetic acid moiety and a carbamoyl group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiophene ring followed by the introduction of the acetic acid and carbamoyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the development of new materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyclobutyl-containing molecules. Examples include:
- 2-[3-[(3-Methoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid
- 2-[3-[(3-Ethoxy-2-hydroxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid
Uniqueness
The uniqueness of 2-[3-[(3-Ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[(3-ethoxy-2-methoxycyclobutyl)carbamoyl]thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-20-10-6-9(13(10)19-2)15-14(18)8-4-5-21-11(8)7-12(16)17/h4-5,9-10,13H,3,6-7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJRKWAWULNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1OC)NC(=O)C2=C(SC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B6990381.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B6990387.png)


![[3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]oxetan-3-yl]methanol](/img/structure/B6990404.png)
![ethyl 3-[[2-hydroxyethyl(3-hydroxypropyl)carbamoyl]amino]-1H-indole-2-carboxylate](/img/structure/B6990419.png)
![ethyl 3-[[methyl(prop-2-enyl)carbamoyl]amino]-1H-indole-2-carboxylate](/img/structure/B6990420.png)

![ethyl 3-[[ethyl(2-hydroxyethyl)carbamoyl]amino]-1H-indole-2-carboxylate](/img/structure/B6990446.png)
![2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid](/img/structure/B6990455.png)
![2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one](/img/structure/B6990456.png)
![1-N-[1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methoxy-2-methylpropane-1,2-diamine](/img/structure/B6990464.png)
![2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol](/img/structure/B6990470.png)
